1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(FURAN-2-CARBONYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolone core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(FURAN-2-CARBONYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, starting from readily available precursors. The key steps often include:
Formation of the Pyrrolone Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Furan-2-Carbonyl Group: This step may involve acylation reactions using furan-2-carboxylic acid or its derivatives.
Substitution with 3,4-Dimethoxyphenyl and 3-Methoxyphenyl Groups: These steps typically involve electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(FURAN-2-CARBONYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl groups can be reduced to hydroxyl groups or other derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group will yield a ketone, while reduction of the carbonyl groups will yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(FURAN-2-CARBONYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets. These interactions may involve binding to enzymes or receptors, leading to changes in their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Isoindoline Derivatives: These compounds share structural similarities and have been studied for their potential as enzyme inhibitors.
Uniqueness
1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(FURAN-2-CARBONYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups and the potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H25NO7 |
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Molecular Weight |
463.5 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(3-methoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H25NO7/c1-31-18-7-4-6-17(15-18)23-22(24(28)20-8-5-13-34-20)25(29)26(30)27(23)12-11-16-9-10-19(32-2)21(14-16)33-3/h4-10,13-15,23,29H,11-12H2,1-3H3 |
InChI Key |
DILVLZRGMHEJFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC(=CC=C4)OC)OC |
Origin of Product |
United States |
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